7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that contains a benzotriazole core substituted with a fluorine atom at the 7th position and a methyl group at the 1st position. Benzotriazoles are known for their stability and diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper or palladium and solvents like dimethylformamide (DMF) or toluene. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different triazole-based compounds.
Scientific Research Applications
7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in various materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the triazole ring can provide stability and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the fluorine substitution, which may affect its reactivity and binding properties.
7-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical and biological properties.
1H-benzo[d][1,2,3]triazole: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole imparts unique properties such as increased stability, enhanced binding affinity, and specific reactivity patterns. These characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-fluoro-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNLZYWYZLAZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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